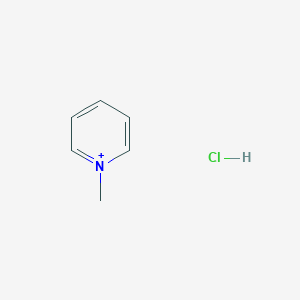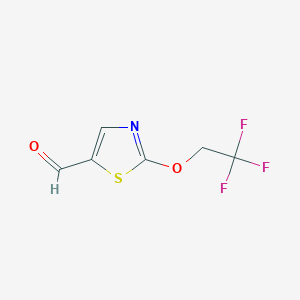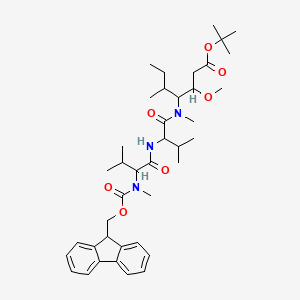![molecular formula C8H7N3O B12825003 1-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12825003.png)
1-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone under acidic or basic conditions . The reaction proceeds via an addition-elimination mechanism (aza-Michael type), where the NH2-group of the starting aminopyrazole bonds with the carbonyl group of the aldehyde or ketone . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, often using halogenated derivatives as intermediates.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include functionalized pyrazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
1-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one involves its interaction with molecular targets such as CDKs . By inhibiting CDK2/cyclin A2, it disrupts the cell cycle progression, leading to apoptosis in cancer cells . This compound also affects other signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
1-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anticancer potential.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with significant enzymatic inhibitory activity.
3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides: Selective and orally bioavailable inhibitors of discoidin domain receptor 1 (DDR1), showing potent anticancer activity.
The uniqueness of this compound lies in its specific structural features and its ability to inhibit CDKs, making it a valuable compound in the field of medicinal chemistry .
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-pyrazolo[1,5-a]pyrimidin-6-ylethanone |
InChI |
InChI=1S/C8H7N3O/c1-6(12)7-4-9-8-2-3-10-11(8)5-7/h2-5H,1H3 |
InChI Key |
YCIPZZYMBFDIOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN2C(=CC=N2)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


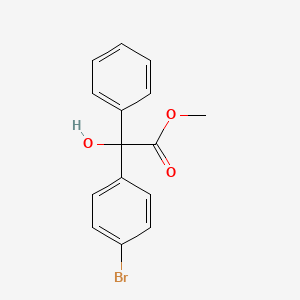

![3-Bromo-5-methyl-5H-benzo[b]phosphindole 5-oxide](/img/structure/B12824939.png)
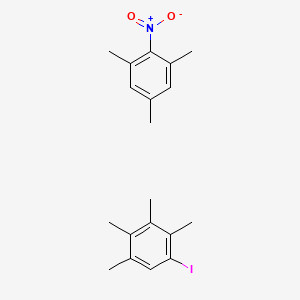
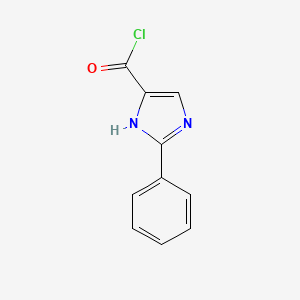
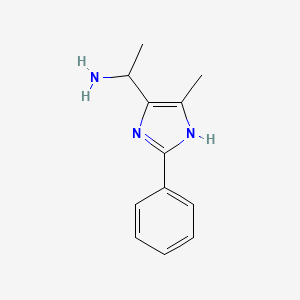
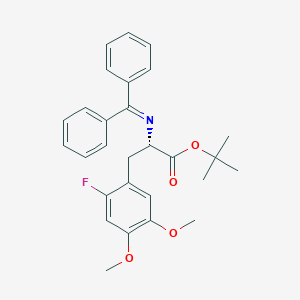
![[6-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]methanamine](/img/structure/B12824974.png)
![Rel-(1R,4R)-5-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12824975.png)
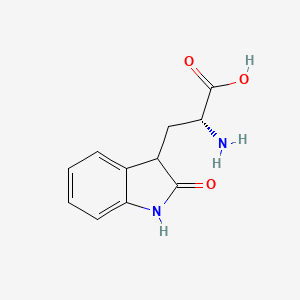
![2-(4-(6-(Isopropylamino)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidin-1-yl)acetic acid](/img/structure/B12824990.png)
